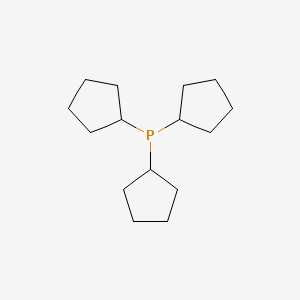
Acrilato de 2-(9H-carbazol-9-il)etilo
Descripción general
Descripción
2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound that features a carbazole group linked to an ethyl acrylate moiety. Carbazole is a heterocyclic aromatic compound found in coal tar and some natural products. Acrylates are esters of acrylic acid, known for their reactivity in polymerization reactions. This compound is notable for its use in organic electronics due to its high charge carrier mobility and photochemical stability .
Aplicaciones Científicas De Investigación
2-(9H-Carbazol-9-yl)ethyl acrylate has a wide range of applications in scientific research:
Organic Electronics: Used as a conducting polymer in the fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices due to its high thermal and electroluminescent properties
Polymer Synthesis: Acts as a monomer in the synthesis of various polymers with unique electronic and optical properties.
Optoelectronics: Utilized in the development of optoelectronic devices due to its high charge carrier mobility and photochemical stability.
Mecanismo De Acción
Target of Action
The primary target of 2-(9H-Carbazol-9-yl)ethyl acrylate is the charge transport pathway in organic electronic devices . The compound acts as a conducting polymer, facilitating charge transport due to its high charge carrier mobility .
Mode of Action
2-(9H-Carbazol-9-yl)ethyl acrylate interacts with its targets by donating electrons, thanks to the carbazole pendant group in its structure . This electron-donating ability enhances its charge carrier mobility, making it an effective charge transporting material .
Biochemical Pathways
The affected pathway is the charge transport pathway in organic electronic devices. The high charge carrier mobility of 2-(9H-Carbazol-9-yl)ethyl acrylate allows for efficient charge transport, which can influence the performance of the device .
Result of Action
The molecular effect of 2-(9H-Carbazol-9-yl)ethyl acrylate’s action is the efficient transport of charge, which can result in enhanced performance of organic electronic devices
Action Environment
The action, efficacy, and stability of 2-(9H-Carbazol-9-yl)ethyl acrylate can be influenced by environmental factors such as temperature and humidity. For instance, its high thermal stability makes it suitable for use in various environments . .
Análisis Bioquímico
Biochemical Properties
The key feature of 2-(9H-Carbazol-9-yl)ethyl acrylate is the combination of the carbazole ring with the acrylate group. The carbazole ring system is planar and aromatic, meaning it has delocalized electrons contributing to its stability. This allows 2-(9H-Carbazol-9-yl)ethyl acrylate to interact with various biomolecules, although specific enzymes, proteins, and other biomolecules it interacts with are not yet fully explored.
Molecular Mechanism
It is known to exhibit high charge carrier mobility, suggesting it may interact with biomolecules in a way that facilitates charge transfer
Métodos De Preparación
The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction of 9H-carbazole with ethyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the acrylate carbonyl carbon, forming the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-(9H-Carbazol-9-yl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo radical or ionic polymerization to form polymers with interesting properties.
Addition Reactions: The double bond in the acrylate group can react with nucleophiles (electron-donating species) in various addition reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.
Common reagents and conditions used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and mild oxidizing agents for selective oxidation. Major products formed from these reactions include poly(2-(9H-carbazol-9-yl)ethyl acrylate) and various addition products depending on the nucleophile used.
Comparación Con Compuestos Similares
2-(9H-Carbazol-9-yl)ethyl acrylate can be compared with other similar compounds such as:
9-Vinylcarbazole: Another carbazole-based monomer used in polymer synthesis with similar electronic properties.
9H-Carbazole-9-ethanol: A carbazole derivative with different functional groups, used in different applications.
Poly(9-vinylcarbazole): A polymer derived from 9-vinylcarbazole, known for its use in photoconductive applications.
The uniqueness of 2-(9H-Carbazol-9-yl)ethyl acrylate lies in its combination of the carbazole group with the acrylate moiety, providing a balance of electronic properties and reactivity that is advantageous for specific applications in organic electronics and polymer synthesis .
Propiedades
IUPAC Name |
2-carbazol-9-ylethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMQTTZAWPDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69678-49-5 | |
| Record name | 2-(9-Carbazolyl)ethyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50391339 | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-68-0 | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)




![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)




